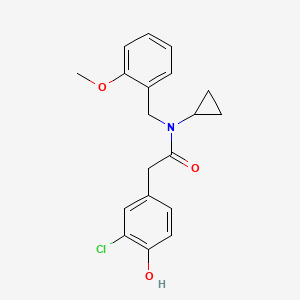
N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide, also known as CX-717, is a novel compound that has gained attention in scientific research due to its potential cognitive enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. The purpose of
Mecanismo De Acción
The mechanism of action of N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide involves its positive allosteric modulation of AMPA receptors in the brain. AMPA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By enhancing the activity of AMPA receptors, N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide can increase synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide has been shown to increase the release of acetylcholine and glutamate in the brain, which are neurotransmitters involved in cognitive function. It has also been shown to increase blood flow to the brain, which may contribute to its cognitive enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide is its ability to enhance cognitive function without the side effects associated with traditional stimulants such as caffeine or amphetamines. However, one limitation of N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer.
Direcciones Futuras
Future research on N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide could focus on its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies could investigate the long-term effects of N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide on cognitive function and its potential for abuse or addiction. Finally, research could focus on the development of more potent and selective ampakines with fewer side effects.
Métodos De Síntesis
The synthesis of N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 3-ethoxy-4-methoxybenzaldehyde to form the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which undergoes a nucleophilic substitution reaction with N-methylsuccinimide to form N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide.
Aplicaciones Científicas De Investigación
N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide has been studied extensively for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and humans. N'-cyclopentyl-N-(3-ethoxy-4-methoxybenzyl)-N-methylsuccinamide has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-cyclopentyl-N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N'-methylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-4-26-18-13-15(9-10-17(18)25-3)14-22(2)20(24)12-11-19(23)21-16-7-5-6-8-16/h9-10,13,16H,4-8,11-12,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMSSDYPXFUIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)C(=O)CCC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{3-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904417.png)
![3-(butyrylamino)-N-[2-(pyridin-3-ylamino)ethyl]benzamide](/img/structure/B5904421.png)
![N-[(1S)-1-({4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-3-methylbutyl]acetamide](/img/structure/B5904425.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5904429.png)
![3-[5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-thienyl]prop-2-yn-1-ol](/img/structure/B5904439.png)

![N-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B5904448.png)
![N-[1-(hydroxymethyl)pentyl]-3-(propionylamino)benzamide](/img/structure/B5904449.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B5904455.png)

![3-(4-fluorophenoxy)-N-[(2-methoxypyrimidin-5-yl)methyl]-N-methylpropan-1-amine](/img/structure/B5904460.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5904472.png)
![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)